N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound that features a furan ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of furan-2-carboxaldehyde with appropriate amines and sulfonamides under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. For instance, the reaction of furan-2-carboxaldehyde with sulfonamide and an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the synthesis. Additionally, purification methods such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with potential biological activities.
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal-chelating properties and biological activities.
Uniqueness
N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to the combination of furan and pyridine rings in its structure, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O4S |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H10N2O4S/c13-10-4-3-9(7-11-10)17(14,15)12-6-8-2-1-5-16-8/h1-5,7,12H,6H2,(H,11,13) |
InChI Key |
KHIVXOHIIFYINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.